2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
14760-71-5 |
|---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12) |
InChI Key |
OTXNLKCKMZUQKX-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydrazino-3-(4(5)-imidazole)propionic acid 2-hydrazino-3-(4(5)-imidazole)propionic acid, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, (S)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, hydrochloride 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (+-)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (R)-isomer 2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (S)-isomer MK 785 MK-785 |
Origin of Product |
United States |
Preparation Methods
Oxazolone Ring-Opening with Hydrazine
A prominent route involves the ring-opening of oxazolone intermediates with hydrazine. As demonstrated by Al-Warhi et al. (2022), oxazolones derived from 2-(3,4-dimethoxybenzamido)acetic acid and 3,4,5-trimethoxybenzaldehyde undergo nucleophilic attack by hydrazine to yield acrylamide derivatives. For instance, refluxing (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one with hydrazine hydrate in ethanol produces hydrazinyl intermediates, which are subsequently hydrolyzed under acidic conditions to liberate the propanoic acid moiety. Key steps include:
- Oxazolone Formation : Condensation of carboxylic acid derivatives with aldehydes in acetic anhydride.
- Ring-Opening : Hydrazine selectively attacks the electrophilic carbonyl carbon, cleaving the oxazolone ring.
- Acid Hydrolysis : Ester or amide groups are hydrolyzed to yield the free carboxylic acid.
This method achieves moderate yields (50–65%) but requires careful pH control to prevent imidazole ring decomposition.
Condensation of Diamines with Anhydrides
Skoryna et al. (2023) detailed a [4+1]-cyclocondensation strategy using o-phenylenediamine derivatives and dicarboxylic anhydrides. For example, reacting 1,2-diaminobenzene with succinic anhydride in dimethylformamide (DMF) at 80°C forms a bis-amide intermediate, which undergoes intramolecular cyclization upon heating to generate the imidazole ring. Subsequent hydrazination introduces the hydrazinyl group via nucleophilic substitution (Fig. 1).
Figure 1 : Reaction pathway for condensation-based synthesis.
- Bis-Amide Formation : Diamine reacts with anhydride in DMF.
- Cyclization : Thermal activation induces imidazole ring closure.
- Hydrazination : Hydrazine displaces leaving groups (e.g., chloride) at the β-position.
This method offers superior regiocontrol (yields: 70–85%) but demands anhydrous conditions and high-purity starting materials.
Alkylation-Hydrazinolysis Approach
Mlostoń et al. synthesized hydrazinyl derivatives via sequential alkylation and hydrazinolysis. Starting with 1H-imidazole-2(3H)-thiones, S-alkylation with methyl bromoacetate introduces a propionate sidechain. Subsequent treatment with excess hydrazine replaces the ester group with a hydrazinyl moiety (Scheme 1).
Scheme 1 : Alkylation-hydrazinolysis pathway.
- S-Alkylation : Imidazole thione + methyl bromoacetate → thioether intermediate.
- Hydrazinolysis : Hydrazine cleaves the ester to form hydrazide, followed by acidification to the carboxylic acid.
Yields range from 60–75%, with shorter reaction times (4–6 hours) compared to other methods.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxazolone Ring-Opening | Oxazolones, Hydrazine | Reflux, Ethanol | 50–65 | Scalable, simple purification | pH-sensitive, moderate yields |
| Diamine-Anhydride Cond. | Diamines, Succinic Anhydride | DMF, 80°C | 70–85 | High regiocontrol, robust intermediates | Requires anhydrous conditions |
| Alkylation-Hydrazinolysis | Imidazole thiones, Hydrazine | RT to Reflux, CH2Cl2 | 60–75 | Rapid, minimal byproducts | Sensitive to sulfur oxidation |
Optimization Strategies
Catalytic Enhancements
Incorporating triethylamine as a base catalyst during oxazolone ring-opening accelerates hydrazine nucleophilicity, improving yields to 68–72%. Similarly, microwave-assisted cyclocondensation reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in diamine-anhydride reactions, whereas ethanol/water mixtures facilitate crystallization in oxazolone-based routes.
Protecting Group Strategies
Temporary protection of the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during hydrazination, as reported by Skoryna et al..
Chemical Reactions Analysis
MK785 undergoes various chemical reactions during its production and application:
Oxidation: During the refining process, oxidation is used to remove impurities such as carbon, silicon, and phosphorus from the molten steel.
Reduction: Reduction reactions are employed to convert iron oxides back into metallic iron during the smelting process.
Common reagents and conditions used in these reactions include oxygen for oxidation, carbon for reduction, and various alloying elements for substitution. The major products formed from these reactions are high-strength steel bars with enhanced mechanical properties .
Scientific Research Applications
MK785 has several scientific research applications:
Construction Engineering: It is widely used in the construction of buildings, bridges, and other infrastructure projects to provide enhanced structural integrity and durability.
Material Science: Researchers study the properties of MK785 to develop new high-strength materials for various applications.
Environmental Engineering: The use of recycled scrap steel in the production of MK785 contributes to sustainable construction practices by reducing the demand for virgin raw materials.
Mechanism of Action
The high strength and durability of MK785 are achieved through a combination of alloying and heat treatment processes. The alloying elements, such as chromium, nickel, and molybdenum, enhance the mechanical properties of the steel by forming solid solutions and precipitates that strengthen the material. The heat treatment process, including quenching and tempering, further improves the toughness and hardness of the steel .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid with structurally related imidazole-containing propanoic acid derivatives:
Key Structural and Functional Insights:
Peptide derivatives like L-carnosine exhibit antioxidant properties due to the β-alanyl chain, which stabilizes metal ions and reactive oxygen species . Hydrophobic substitutions (e.g., octylamino in or arachidonoyl in ) enable membrane interactions or surfactant behavior.
Molecular Weight and Solubility: Smaller derivatives (e.g., MK785, L-histidine) are water-soluble, facilitating biological applications. Larger, lipophilic derivatives (e.g., N-arachidonoyl histidine) partition into lipid membranes .
Biological Activity: MK785’s hydrazinyl group may mimic histidine’s role in decarboxylase inhibition but with altered binding kinetics . L-Carnosine’s dipeptide structure allows for pH buffering and anti-glycation effects, unlike monomeric analogs .
Coordination Chemistry: Imidazole-propanoic acid derivatives (e.g., L-carnosine) form stable complexes with transition metals (e.g., Ru(II)), useful in catalysis or medicinal chemistry .
Research Findings and Data
- Antioxidant Capacity: L-Carnosine scavenges hydroxyl radicals at rates exceeding 1 × 10⁹ M⁻¹s⁻¹, outperforming simpler imidazole derivatives .
- Surfactant Properties: The octylamino derivative in achieves critical micelle concentrations (CMC) ~0.5 mM, comparable to natural phospholipids.
Biological Activity
2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid, with the molecular formula C₇H₈N₄O₂, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Structural Characteristics
The compound features a hydrazine functional group and an imidazole ring , which contribute to its unique biochemical properties. The presence of the carboxylic acid group classifies it as an amino acid derivative, allowing for various interactions with biological macromolecules.
Enzymatic Modulation
Research indicates that 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid may act as a precursor in the synthesis of biologically relevant molecules. It has been shown to influence enzymatic reactions and may modulate neurotransmitters such as histamine, which is crucial for immune responses and gastric secretion.
Antimicrobial Properties
Compounds containing imidazole rings are often associated with antimicrobial properties. Studies suggest that 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid could exhibit antimicrobial and anti-inflammatory effects, indicating its therapeutic potential.
Interaction Studies
Interaction studies utilizing techniques such as NMR spectroscopy and mass spectrometry have demonstrated the compound's capacity to bind to various biological targets. The protonation states of the imidazole ring significantly influence these interactions, affecting the compound's reactivity and biological effects.
Comparative Analysis
To understand its uniqueness, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(1H-imidazol-4-yl)propanoic Acid | Contains an amino group instead of hydrazine | Primarily involved in protein synthesis |
| 3-(1H-imidazol-4-yl)propanoic Acid | Lacks the hydrazine moiety | Known for its role in histidine metabolism |
| 2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid | Contains a hydroxyl group | Exhibits different solubility properties |
The dual functionality of 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid as both an amino acid derivative and a hydrazine-containing compound may confer distinct biochemical properties not found in similar compounds.
Cytotoxicity Studies
In vitro studies have highlighted the cytotoxic potential of compounds related to 2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid. For instance, hybrid chemical compounds formed by conjugating bioactive molecules showed significant cytotoxicity against various cancer cell lines . The IC50 values for these compounds were notably low, indicating strong anti-cancer activity.
Antimicrobial Activity
A study examining monomeric alkaloids revealed that certain derivatives exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly across different strains, suggesting that modifications in structure can enhance antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid, and how can the hydrazinyl group be introduced?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The hydrazinyl group can be introduced via hydrazine derivatives reacting with activated carboxylic acid intermediates (e.g., using Fmoc-protected amino acids and coupling agents like HBTU or DCC). Post-synthesis, purification via reverse-phase HPLC or ion-exchange chromatography ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the imidazole ring protons and hydrazinyl group. Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and hydrazine (-NH-NH₂) vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX or ORTEP software) provides absolute stereochemistry .
Q. How can the compound’s solubility and stability in aqueous buffers be optimized for in vitro studies?
- Methodological Answer : Adjust pH to 3.0–5.0 (matching the carboxylic acid pKa) to enhance solubility. Use buffers like phosphate or Tris-HCl. Stability is monitored via UV-Vis spectroscopy under varying temperatures (4–37°C) and light conditions. Lyophilization preserves long-term stability .
Advanced Research Questions
Q. How can computational methods like molecular dynamics predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties of the hydrazinyl-imidazole moiety. Solvent-accessible surface area (SASA) analysis identifies hydrophobic interactions .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disorder in the hydrazinyl group and twinning due to flexible side chains. SHELXL refines anisotropic displacement parameters and applies restraints to N–N bonds. Hydrogen bonding networks are validated using PLATON’s ADDSYM to detect missed symmetry .
Q. How does the hydrazinyl group influence the compound’s stability under gamma radiation, and what methods assess its radiolytic degradation?
- Methodological Answer : The hydrazinyl group scavenges hydroxyl radicals (•OH), reducing degradation. Gamma irradiation (10–50 kGy) is performed in aqueous solutions, followed by HPLC-MS to detect degradation products. Electron Paramagnetic Resonance (EPR) spectroscopy quantifies free radical formation .
Q. What is the role of the imidazole ring in metal coordination, and how can this be studied using techniques like EPR or UV-Vis?
- Methodological Answer : The imidazole N-atom chelates transition metals (e.g., Ru²⁺ or Zn²⁺). UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands. EPR detects paramagnetic complexes (e.g., Cu²⁺) in frozen solutions. Stability constants are calculated via potentiometric titrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
